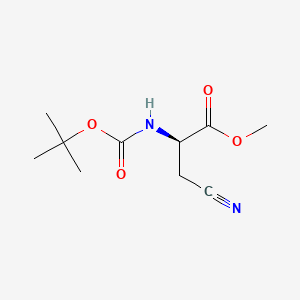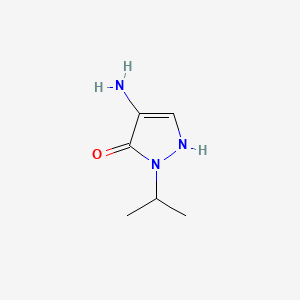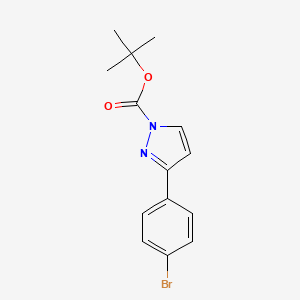
(2-アミノピリジン-3-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Aminopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1204112-62-8 . It has a molecular weight of 137.93 and its IUPAC name is 2-amino-3-pyridinylboronic acid . It is a solid substance and is stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The InChI code for “(2-Aminopyridin-3-yl)boronic acid” is 1S/C5H7BN2O2/c7-5-4 (6 (9)10)2-1-3-8-5/h1-3,9-10H, (H2,7,8) . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Boronic acids, including “(2-Aminopyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction . Boronic acids can also react with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis
“(2-Aminopyridin-3-yl)boronic acid” is a solid substance . It is stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
センシングアプリケーション
(2-アミノピリジン-3-イル)ボロン酸を含むボロン酸は、研究の様々な分野でますます利用されています {svg_1}. それらはジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基と相互作用し、様々なセンシングアプリケーションでの有用性に繋がります {svg_2}. これらのセンシングアプリケーションは、均一アッセイまたは不均一検出である可能性があります {svg_3}.
生物学的ラベリング
ボロン酸は、ジオールとの重要な相互作用により、生物学的ラベリングを含む様々な分野で利用されています {svg_4}. これは、ボロン酸を使用して生物学的サンプルにタグ付けまたはマーキングし、これらのサンプルの検出と分析を強化することに関与しています。
タンパク質操作と修飾
ボロン酸は、タンパク質との相互作用において大きな進歩を示しています {svg_5}. それらは、タンパク質機能と構造の理解に不可欠なタンパク質操作と修飾に使用されています {svg_6}.
分離技術
ボロン酸は、分離技術にも使用されています {svg_7}. それらの独特の特性により、特定の分子と結合することができ、混合物からこれらの分子を分離することができます {svg_8}.
治療薬の開発
(2-アミノピリジン-3-イル)ボロン酸を含むボロン酸は、治療薬の開発に使用されています {svg_9}. それらの様々な生物学的分子と相互作用する能力は、薬剤やその他の治療薬の作成に役立ちます {svg_10}.
グリコシル化分子の電気泳動
ボロン酸は、グリコシル化分子の電気泳動に使用されています {svg_11}. このアプリケーションは、特に糖分子が結合したタンパク質であるグリコシル化タンパク質の分析において重要です {svg_12}.
マイクロ粒子の建築材料
ボロン酸は、分析方法のためのマイクロ粒子の建築材料として使用されています {svg_13}. これらのマイクロ粒子は、クロマトグラフィーや質量分析を含む様々な分析技術で使用できます {svg_14}.
インスリンの制御放出
ボロン酸は、インスリンの制御放出のためのポリマーに使用されています {svg_15}. これは、インスリンの制御された持続放出が不可欠な糖尿病の治療において特に重要です {svg_16}.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
(2-Aminopyridin-3-yl)boronic acid is a type of boronic acid, which is often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The boronic acid acts as the nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways.
Result of Action
As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting cellular processes depending on the nature of these compounds.
実験室実験の利点と制限
(2-Aminopyridin-3-yl)boronic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, (2-Aminopyridin-3-yl)boronic acid is also sensitive to light and moisture, and should be stored in a dark, dry environment.
将来の方向性
(2-Aminopyridin-3-yl)boronic acid has potential applications in a variety of scientific research areas, and there are several possible future directions for its use. It could be used as a reagent for the synthesis of more complex organic compounds, or as a ligand for metal complexes. It could also be further studied for its potential applications in medicinal chemistry and as a catalyst for organic reactions. Additionally, it could be studied for its potential biochemical and physiological effects, such as its ability to inhibit the enzyme acetylcholinesterase.
合成法
(2-Aminopyridin-3-yl)boronic acid is synthesized by the reaction of 2-aminopyridine with boronic acid in the presence of a base, such as potassium carbonate or sodium bicarbonate. The reaction requires an aprotic solvent, such as dimethylsulfoxide, and is typically conducted at a temperature of 80-100°C. The reaction is typically complete within 1-2 hours.
Safety and Hazards
“(2-Aminopyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
(2-aminopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFTFAARIPGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


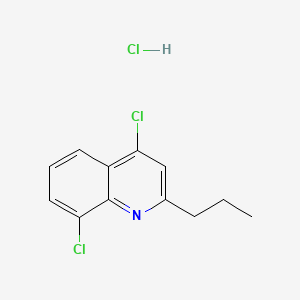

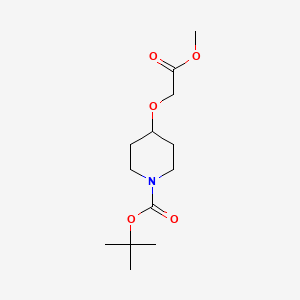
![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)
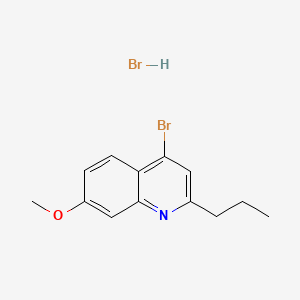
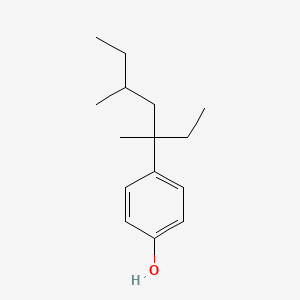
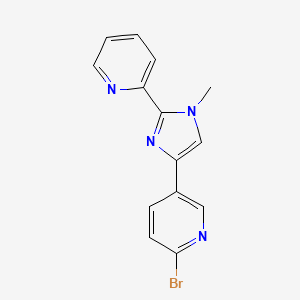
![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)
![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)

